

The Environmental Fate and Degradation of Diazinon: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diazinon-d10*

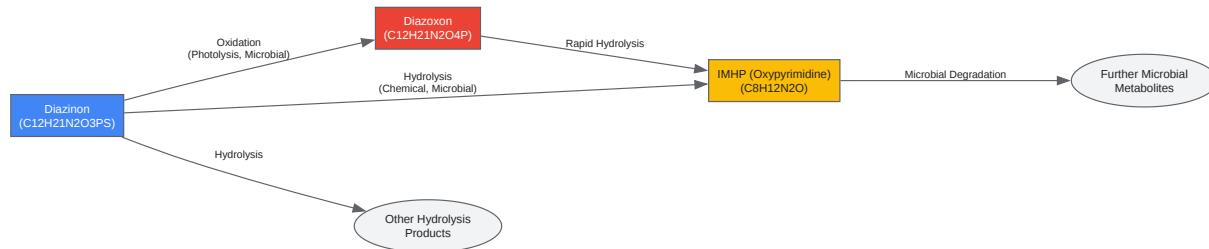
Cat. No.: *B020924*

[Get Quote](#)

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Diazinon, a non-systemic organophosphate insecticide, has been extensively used in agriculture to control a wide range of soil and foliage insects. Its application, however, raises concerns about its environmental persistence, mobility, and the potential impact of its degradation products on non-target organisms and ecosystems. This technical guide provides a comprehensive overview of the environmental fate and degradation of diazinon, with a focus on its chemical and biological transformation pathways, supported by quantitative data and detailed experimental methodologies.

Physicochemical Properties and Environmental Mobility


Diazinon is characterized as a moderately persistent and mobile compound in the environment. [1] Its environmental behavior is largely governed by its physicochemical properties, which are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₁ N ₂ O ₃ PS	[2]
Molecular Weight	304.3 g/mol	[2]
Water Solubility	60 mg/L at 20°C	[2]
Vapor Pressure	1.4 x 10 ⁻⁴ mmHg at 20°C	[3]
Henry's Law Constant	1.4 x 10 ⁻⁶ atm·m ³ /mol	[3]
Log K _{ow}	3.3 - 3.4	[2]
Soil Sorption Coefficient (K _{oc})	40 - 854 L/kg	[4]

Diazinon's moderate water solubility and soil sorption coefficient (K_{oc}) contribute to its potential for leaching into groundwater, particularly in soils with low organic matter content.[4][5] While its vapor pressure suggests limited volatilization from water, studies have shown that a significant portion can volatilize from soil and water surfaces under certain conditions.[4][6]

Environmental Degradation Pathways

Diazinon undergoes degradation in the environment through a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial degradation. These processes lead to the formation of several metabolites, with diazoxon and 2-isopropyl-6-methyl-4-hydroxypyrimidine (IMHP or oxypyrimidine) being the most significant.[6] Diazoxon, an oxidative metabolite, is notably more toxic than the parent compound.[7]

[Click to download full resolution via product page](#)

Figure 1: Primary degradation pathways of Diazinon.

Hydrolysis

Chemical hydrolysis is a major degradation pathway for diazinon, particularly in aquatic environments. The rate of hydrolysis is highly dependent on pH, with faster degradation occurring under acidic and alkaline conditions compared to neutral pH.[4][8]

Table 1: Half-life of Diazinon in Water due to Hydrolysis at 20°C

pH	Half-life (days)
3.1	0.5
5	12
7	138
7.4	185
10.4	6.08

Data compiled from Faust and Gomaa (1972) and other sources.[2][4][8]

The primary hydrolysis product of diazinon is IMHP.[\[9\]](#) Diazoxon also rapidly hydrolyzes to IMHP.[\[4\]](#)

Photolysis

Diazinon can undergo photolysis, or degradation by sunlight, in both water and on soil surfaces.[\[6\]](#) In the atmosphere, diazinon is transformed into the more potent cholinesterase inhibitor, diazoxon, with an estimated half-life of about 4 hours.[\[1\]](#)[\[4\]](#) While stable to photolysis in pure water, its degradation can be accelerated by photosensitizers present in natural waters.[\[4\]](#)

Table 2: Photodegradation of Diazinon

Medium	Condition	Half-life	Reference
Air	Atmospheric transformation to diazoxon	~4 hours	[4]
Water	Direct photolysis	42 - 88 days	[6]

Microbial Degradation

Microbial degradation is a key process in the dissipation of diazinon from soil and water.[\[4\]](#)[\[10\]](#)[\[11\]](#) Numerous soil microorganisms, including bacteria and fungi, have been shown to utilize diazinon as a source of carbon and phosphorus.[\[10\]](#)[\[11\]](#) The half-life of diazinon in soil is significantly shorter in non-sterile conditions, highlighting the importance of microbial activity.[\[4\]](#)

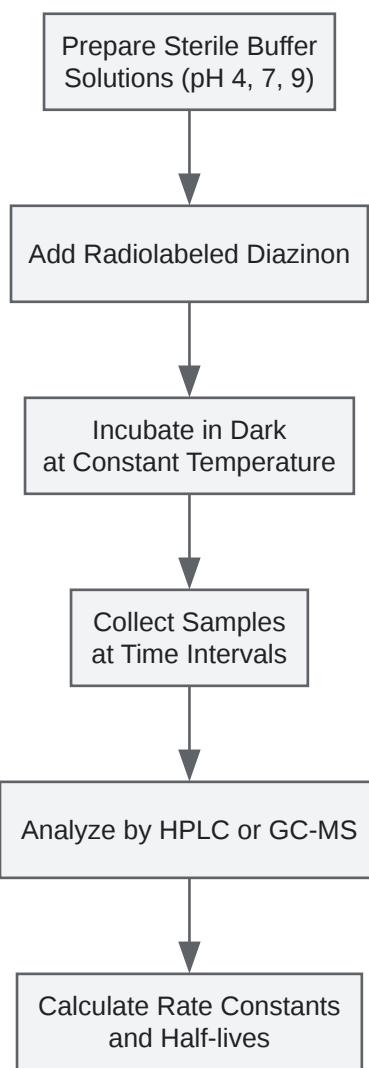
Table 3: Half-life of Diazinon in Soil

Soil Condition	pH	Half-life (days)	Reference
Aerobic	5.4	37	[4]
Aerobic	7.8	39	[4]
Aerobic	-	21 - 103	[4]
Anaerobic	-	Degradation occurs	[4]
Non-sterile	-	1 - 5 weeks	[4]
Sterile	-	6 - 12 weeks	[4]

Several bacterial and fungal species have been identified as being capable of degrading diazinon, including species of *Pseudomonas*, *Flavobacterium*, *Alcaligenes*, *Rhodococcus*, *Aspergillus*, and *Stenotrophomonas*.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocols

This section outlines generalized methodologies for studying the hydrolysis, photolysis, and biodegradation of diazinon, based on established protocols such as those from the Organisation for Economic Co-operation and Development (OECD).


Hydrolysis Study (adapted from OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of diazinon in sterile aqueous buffer solutions at different pH values.

Methodology:

- Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
- Test Substance Application: Add a known concentration of diazinon (typically radiolabeled for ease of analysis) to the buffer solutions in sterile, sealed vessels.
- Incubation: Incubate the test vessels in the dark at a constant temperature (e.g., 25°C).
- Sampling: At predetermined time intervals, collect replicate samples from each pH treatment.

- Analysis: Analyze the samples for the concentration of diazinon and its major hydrolysis product, IMHP, using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or radiometric detection, or Gas Chromatography-Mass Spectrometry (GC-MS).[4][10][13][14]
- Data Analysis: Calculate the first-order rate constants and half-lives for the hydrolysis of diazinon at each pH.

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for a Diazinon hydrolysis study.

Photolysis Study (adapted from OECD Guideline for Phototransformation of Chemicals in Water)

Objective: To determine the rate of direct photolysis of diazinon in aqueous solution upon exposure to simulated sunlight.

Methodology:

- **Test Solution Preparation:** Prepare a sterile aqueous solution of diazinon of known concentration in a quartz reaction vessel.
- **Light Source:** Use a light source that simulates natural sunlight, such as a xenon arc lamp with appropriate filters to achieve a spectrum above 290 nm.[2]
- **Irradiation:** Irradiate the test solution at a constant temperature. Run a parallel control sample in the dark to account for any non-photolytic degradation.
- **Sampling:** Collect samples from both the irradiated and dark control vessels at various time points.
- **Analysis:** Quantify the concentration of diazinon and its photoproducts (e.g., diazoxon) using HPLC or GC-MS.[4][10][13][14]
- **Quantum Yield Determination:** Determine the quantum yield by measuring the rate of disappearance of diazinon and the light intensity absorbed by the solution. This often involves the use of a chemical actinometer.
- **Data Analysis:** Calculate the photolysis rate constant and half-life under the specified irradiation conditions.

Aerobic Soil Metabolism Study (adapted from OECD Guideline 307)

Objective: To determine the rate and route of diazinon degradation in soil under aerobic conditions.

Methodology:

- **Soil Selection and Preparation:** Select and characterize a representative agricultural soil. Adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding

capacity).

- Test Substance Application: Apply radiolabeled diazinon to the soil samples.
- Incubation: Incubate the treated soil samples in the dark at a constant temperature in a flow-through system that allows for the trapping of volatile organic compounds and carbon dioxide.[15]
- Sampling: At various time intervals over a period of up to 120 days, collect replicate soil samples.[1][8][16]
- Extraction and Analysis: Extract the soil samples with an appropriate solvent (e.g., acetonitrile/water mixture). Analyze the extracts for diazinon and its metabolites by techniques such as HPLC, GC-MS, and Liquid Scintillation Counting (for radiolabeled compounds).[11][14][17]
- Data Analysis: Determine the dissipation time for 50% and 90% of the applied diazinon (DT50 and DT90). Identify major metabolites and quantify their formation and decline over time. Construct a degradation pathway and a mass balance.

Conclusion

The environmental fate of diazinon is a complex interplay of chemical and biological processes. While microbial degradation is the primary route of dissipation in soil, hydrolysis and photolysis are significant in aquatic and atmospheric environments, respectively. The formation of the more toxic metabolite, diazoxon, is a key concern. Understanding the kinetics and pathways of these degradation processes is crucial for assessing the environmental risk associated with the use of diazinon and for developing strategies to mitigate its impact. The standardized experimental protocols outlined in this guide provide a framework for generating reliable and comparable data on the environmental behavior of this and other agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biotecnologiebt.it [biotecnologiebt.it]
- 2. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. one.oecd.org [one.oecd.org]
- 6. helixchrom.com [helixchrom.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Selective Determination of Diazinon and Chlorpyrifos in the Presence of Their Degradation Products: Application to Environmental Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Highly selective sample preparation and gas chromatographic-mass spectrometric analysis of chlorpyrifos, diazinon and their major metabolites in sludge and sludge-fertilized agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oecd.org [oecd.org]
- 13. ANALYTICAL METHODS - Toxicological Profile for Diazinon - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. jpoll.ut.ac.ir [jpoll.ut.ac.ir]
- 15. fera.co.uk [fera.co.uk]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Environmental Fate and Degradation of Diazinon: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b020924#environmental-fate-and-degradation-of-diazinon>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com